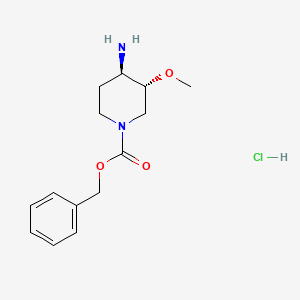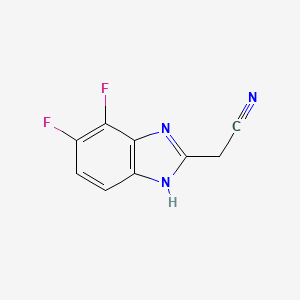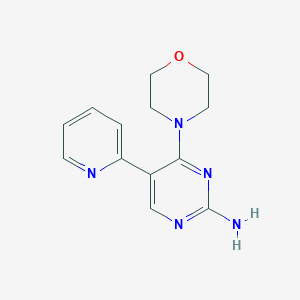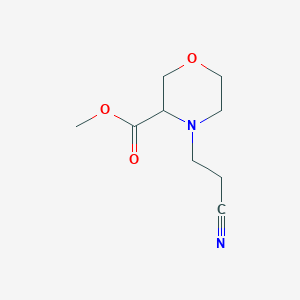![molecular formula C20H14F2N6O3 B2404461 5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1206999-48-5](/img/structure/B2404461.png)
5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and purification techniques.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity, selectivity, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Biological Activity
1,2,4-Oxadiazole and 1,2,3-triazole containing compounds, such as the one , have been found to exhibit significant anti-protozoal and anti-cancer properties. Dürüst et al. (2012) synthesized a series of oxadiazolyl pyrrolo triazole diones, including similar compounds, and demonstrated their potential in vitro anti-protozoal and cytotoxic activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Pharmacokinetics and Solubility
Volkova et al. (2020) explored the solubility thermodynamics of a novel antifungal compound from the 1,2,4-triazole class, which shares structural similarities with the compound . They measured its solubility in various solvents, revealing insights into its potential absorption and distribution in biological systems (Volkova, Levshin, & Perlovich, 2020).
Antimicrobial Properties
Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives, closely related to the compound of interest, and found that they possess good to moderate antimicrobial activities against various microorganisms. This highlights the potential of such compounds in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Synthesis and Transformation
Sultangareev et al. (1978) described the synthesis and transformations of triazole series acids, including structures similar to the compound in focus, underscoring the chemical versatility and potential applications of such compounds in various scientific domains (Sultangareev, Lopyrev, Rozinova, & Voronkov, 1978).
Photochemistry and Synthesis Applications
Pace et al. (2004) studied the photochemistry of fluorinated heterocyclic compounds, including oxadiazoles and triazoles. Their research provides valuable insights into the photoreactive properties of such compounds, which could be relevant for the compound (Pace, Pibiri, Buscemi, Vivona, & Malpezzi, 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and determining the appropriate safety precautions to take when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, new methods of synthesizing it, or new applications for it in fields like medicine or materials science.
I hope this information is helpful! If you have any other questions, feel free to ask.
properties
IUPAC Name |
5-(3,4-difluorophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N6O3/c1-10-2-4-11(5-3-10)18-23-15(31-25-18)9-27-17-16(24-26-27)19(29)28(20(17)30)12-6-7-13(21)14(22)8-12/h2-8,16-17H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOYWDZQCWKRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2404379.png)
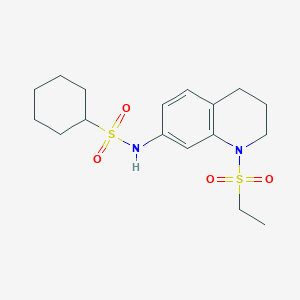
![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)
![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)
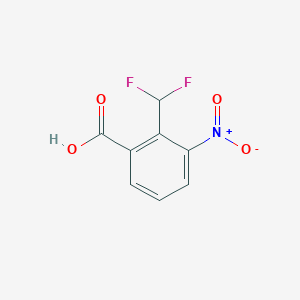
![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)
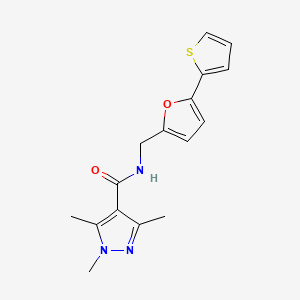
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
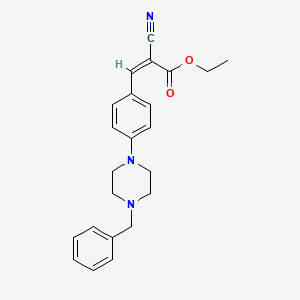
![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)
